molecular formula C12H23NO2 B14508676 (4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one CAS No. 63697-71-2

(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one

Cat. No.: B14508676
CAS No.: 63697-71-2
M. Wt: 213.32 g/mol
InChI Key: HLYBPMLJKZRUIZ-GHMZBOCLSA-N
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Description

(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with a hydroxy group at the 4-position and an octyl chain at the 5-position. Its unique structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable octyl-substituted precursor with a chiral auxiliary to introduce the hydroxy group at the desired position. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or rhodium complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction parameters precisely, ensuring high stereoselectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The lactam ring can be reduced to an amine using lithium aluminum hydride (LAH).

    Substitution: The hydroxy group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, dichloromethane as solvent.

    Reduction: LAH, tetrahydrofuran as solvent.

    Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as solvent.

Major Products Formed

    Oxidation: Formation of 4-keto-5-octylpyrrolidin-2-one.

    Reduction: Formation of 4-hydroxy-5-octylpyrrolidine.

    Substitution: Formation of 4-chloro-5-octylpyrrolidin-2-one or 4-bromo-5-octylpyrrolidin-2-one.

Scientific Research Applications

(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the octyl chain play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one: Similar structure but with a shorter alkyl chain.

    (4R,5R)-4-hydroxy-5-ethylpyrrolidin-2-one: Similar structure with an ethyl group instead of an octyl group.

Uniqueness

(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one is unique due to its longer octyl chain, which can significantly influence its lipophilicity and interaction with biological membranes. This property makes it distinct from other pyrrolidinones with shorter alkyl chains, potentially leading to different biological activities and applications .

Properties

CAS No.

63697-71-2

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one

InChI

InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-8-10-11(14)9-12(15)13-10/h10-11,14H,2-9H2,1H3,(H,13,15)/t10-,11-/m1/s1

InChI Key

HLYBPMLJKZRUIZ-GHMZBOCLSA-N

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H](CC(=O)N1)O

Canonical SMILES

CCCCCCCCC1C(CC(=O)N1)O

Origin of Product

United States

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